molecular formula C10H11N3O B2453670 7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one CAS No. 941886-70-0

7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one

Cat. No. B2453670
CAS RN: 941886-70-0
M. Wt: 189.218
InChI Key: YQKBERUHRFHVMR-UHFFFAOYSA-N
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Description

The compound “7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one” is a chemical compound with the molecular formula C16H20N4O2 . It is used in research and development .


Synthesis Analysis

The synthesis of indazoles, which includes “this compound”, can be achieved through various methods. One such method involves 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes . Another method involves the electrochemical radical Csp2–H/N–H cyclization of arylhydrazones .


Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed by its molecular formula C16H20N4O2 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can include the electrochemical radical Csp2–H/N–H cyclization of arylhydrazones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular formula C16H20N4O2 .

Scientific Research Applications

Organic Chemistry and Synthesis

  • Rearrangement and Synthesis of Novel Heterocycles : A study by Kočí et al. (2010) demonstrated that 2-(2-aminoethyl)-1-aryl-3,4-dihydropyrazino[1,2-b]indazole-2-ium 6-oxides rearranged under mild conditions to form 2,3-dihydro-1H-imidazo[1,2-b]indazoles. This rearrangement was general and tolerated a wide range of functional groups, thus providing access to a previously unexplored class of heterocycles (Kočí, Oliver, & Krchňák, 2010).

  • Efficient Solid-Phase Synthesis : Pudelová and Krchňák (2009) developed a novel, highly efficient traceless solid-phase synthesis of 3,4-dihydropyrazino[1,2-b]indazoles and their 6-oxides. This process utilized commercially available building blocks and enabled effective combinatorial syntheses of libraries (Pudelová & Krchňák, 2009).

Medicinal Chemistry and Biological Activities

  • Antibacterial Activities : Sayyafi et al. (2008) synthesized novel 1H-pyridazino[1,2-a]indazole-1,6,9(2H,11H)-triones and evaluated them for their in vitro antibacterial activities, demonstrating their potential use in medical applications (Sayyafi, Soorki, & Bazgir, 2008).

  • Anticancer Properties : A 2016 study by Wang et al. focused on the discovery and development of tetrahydropyridophthlazinones as poly(ADP-ribose) polymerase inhibitors, highlighting their potency and efficacy in inhibiting cancer cell proliferation. This includes the novel compound talazoparib, which has shown remarkable antitumor efficacy (Wang, Chu, Feng, Shen, Aoyagi-Scharber, & Post, 2016).

properties

IUPAC Name

7,8,9,10-tetrahydro-2H-pyrazino[1,2-b]indazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-10-9-7-3-1-2-4-8(7)12-13(9)6-5-11-10/h5-6H,1-4H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKBERUHRFHVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CNC(=O)C3=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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